molecular formula C12H16N4O2 B14905429 n-(1-Isopropyl-1h-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide

n-(1-Isopropyl-1h-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide

Cat. No.: B14905429
M. Wt: 248.28 g/mol
InChI Key: VVHHGWHSPZKZIH-UHFFFAOYSA-N
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Description

n-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an isopropyl group at the 1-position and a 2-methoxyacetamide moiety at the 5-position.

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

2-methoxy-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)acetamide

InChI

InChI=1S/C12H16N4O2/c1-8(2)16-12-9(5-14-16)4-10(6-13-12)15-11(17)7-18-3/h4-6,8H,7H2,1-3H3,(H,15,17)

InChI Key

VVHHGWHSPZKZIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC=C(C=C2C=N1)NC(=O)COC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of N-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It forms hydrogen bonds with the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name 1-Position Substituent 5-Position Substituent Key Functional Features
Target Compound Isopropyl 2-Methoxyacetamide Enhanced lipophilicity (isopropyl), polar H-bond donor/acceptor (methoxyacetamide)
4-(2-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl-2-pyridine Ethynyl linkage to pyridine Ethynyl-pyridine Rigid structure (ethynyl), aromatic stacking potential
Pyrazolo[3,4-b]pyridin-5-yl-phenyl acetamide Phenyl Acetamide (unsubstituted) Higher aromaticity (phenyl), reduced solubility compared to methoxyacetamide

Key Observations:

  • Hydrogen Bonding: The 2-methoxyacetamide group introduces both a hydrogen-bond acceptor (methoxy oxygen) and a donor (amide NH), which may enhance interactions with kinase ATP-binding pockets compared to unsubstituted acetamides .
  • Rigidity vs. Flexibility : The ethynyl linker in the patent compound imposes rigidity, which could favor target binding but reduce synthetic accessibility.

Biological Activity

n-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C13H16N4O2
  • Molecular Weight : 252.29 g/mol
  • CAS Number : 872103-27-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and neurodegenerative diseases. Key mechanisms include:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines, including breast and prostate cancer cells. Studies indicate that it induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .
  • Angiogenesis Inhibition : It appears to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor growth and metastasis .
  • Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the pyrazolo[3,4-b]pyridine scaffold can significantly alter biological activity. For instance:

  • Substituents at Position 5 : Alkyl or aryl groups at this position enhance antiproliferative activity.
  • Amino Group Modifications : Variations in the amino group lead to changes in receptor binding affinity and selectivity, impacting both anticancer and neuroprotective activities .

Case Study 1: Anticancer Activity

In a study evaluating a series of pyrazolo[3,4-b]pyridine derivatives, this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The compound was found to induce apoptosis and inhibit tumor growth in vivo using an orthotopic breast cancer mouse model without significant systemic toxicity .

Case Study 2: Neuropharmacological Effects

A recent investigation into the neuroprotective effects of pyrazolo[3,4-b]pyridines indicated that this compound could mitigate neuronal cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and modulation of apoptotic pathways .

Data Summary Table

Biological ActivityObserved EffectReference
AntiproliferativeInduces apoptosis in cancer cells
Angiogenesis inhibitionDownregulates VEGF signaling
NeuroprotectionReduces oxidative stress-induced damage

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